Silver sulfadiazine

Descripción general

Descripción

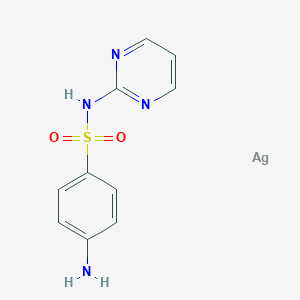

Synthesis Analysis The electrochemical synthesis of silver sulfadiazine microcrystals is a notable method, conducted galvanostatically in a special two-electrode cell. This process involves a sacrificial silver rod anode and a stainless steel plate cathode, using aqueous sulfadiazine/sodium nitrate as the anode compartment within a larger chamber containing nitric acid solution as the cathode compartment. This synthesis method is fast, green, and features a single-step process without the need for a metal salt (Zivari Moshfegh, Masoudi Khoram, & Nematollahi, 2019).

Molecular Structure Analysis Although specific studies focusing solely on the molecular structure of AgSD were not found, understanding its structure is critical in analyzing its properties. AgSD consists of a silver ion and a sulfadiazine molecule. The interaction of AgSD with DNA forms nondissociable complexes, different from those formed with silver nitrate and DNA, suggesting a complex molecular interaction involving silver atoms (Rosenkranz & Rosenkranz, 1972).

Chemical Reactions and Properties AgSD dissociates, with only the silver moiety binding to bacterial cells, indicating a specific chemical behavior in its interaction with biological systems. This dissociation results in the attachment of silver mainly to cell proteins and carbohydrates, affecting bacterial growth by interfering with DNA function (Modak & Fox, 1973).

Physical Properties Analysis AgSD's physical properties, particularly in terms of solubility and dispersion, are crucial for its effectiveness. The incorporation of AgSD onto nanoporous silica particles significantly improves its water solubility, an important factor for its practical applications (Szegedi et al., 2014).

Chemical Properties Analysis The antibacterial properties of AgSD are a key aspect of its chemical nature. Its ability to inhibit bacterial growth is attributed to the release of silver ions upon decomposition. AgSD's effectiveness against a broad spectrum of bacteria is well-documented, with studies showing its inhibitory action on various bacterial species (Carr, Wlodkowski, & Rosenkranz, 1973).

Aplicaciones Científicas De Investigación

Antimicrobial Activity : Silver sulfadiazine effectively inhibits the growth of Pseudomonas aeruginosa by binding to DNA and disrupting its function, with DNA-bound silver playing a crucial role in this inhibition process (Modak & Fox, 1973). This antimicrobial activity extends to a wide spectrum, making it effective in preventing and treating sepsis in patients with second- and third-degree burns while offering low toxicity and freedom from complications (Ballin, 1974).

Burn Wound Treatment : Silver sulfadiazine is known for treating burn wound infections by delivering silver ions slowly and effectively through reactions with serum and other body fluids containing sodium chloride (Fox & Modak, 1974). Recent advancements include its use in nanocomposites and nanosuspensions for chronic skin lesions and burn wounds, showing enhanced biocompatibility, antibacterial efficacy, and wound healing properties (Sandri et al., 2014; Liu et al., 2023).

Topical Antibacterial Agent : Beyond burn treatments, silver sulfadiazine is recognized as an effective, low-toxicity topical antibacterial agent, suitable for various conditions (Hoffmann, 1984). Innovations like silver-modified nanoporous silica carriers loaded with sulfadiazine have been explored as potential alternatives to traditional silver sulfadiazine applications (Szegedi et al., 2014).

Absorption and Excretion Monitoring : In thermal injury patients, silver sulfadiazine treatment leads to increased cutaneous absorption of silver ion, with urinary excretion being a sensitive indicator of this absorption (Boosalis et al., 1987). Monitoring silver concentrations in blood, urine, and tissues is essential, especially for burn patients receiving silver sulfadiazine cream (Wan et al., 1991).

Potential Side Effects and Limitations : While silver sulfadiazine is broadly effective, there are concerns about bacterial resistance and the potential for mixed results in controlling bacterial infections in wounds. Moreover, localized argyria (a condition caused by silver deposits in the skin) can occur, especially in scars or areas exposed to sunlight (Silver et al., 2006; Fisher et al., 2003). Significant silver absorption from burn wounds could lead to silver toxicity, particularly in treatments involving extensive burns (Tsipouras et al., 1995).

Direcciones Futuras

Silver sulfadiazine is a common antibacterial prophylaxis agent for burns . It is widely available and a low-cost drug, making it a common choice to prevent infection in patients with burns . It is also sometimes used in the treatment of other skin infections not related to burns, such as ulcers . These uses do not have approval by the Federal Drug Administration and are “off-label” .

Propiedades

IUPAC Name |

silver;(4-aminophenyl)sulfonyl-pyrimidin-2-ylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N4O2S.Ag/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJSSZHHYBHCEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9AgN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048646 | |

| Record name | Sulfadiazine silver | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Studies utilizing radioactive micronized silver sulfadiazine, electron microscopy, and biochemical techniques have revealed that the mechanism of action of silver sulfadiazine on bacteria differs from silver nitrate and sodium sulfadiazine. Silver sulfadiazine acts only on the cell membrane and cell wall to produce its bactericidal effect. A specific mechanism of action has not been determined, but silver sulfadiazine's effectiveness may possibly be from a synergistic interaction, or the action of each component. Silver is a biocide, which binds to a broad range of targets. Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition. Silver binds to surface membranes and proteins, causing proton leaks in the membrane, leading to cell death. Sulfadiazine is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. | |

| Record name | Silver sulfadiazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05245 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Silver sulfadiazine | |

CAS RN |

22199-08-2 | |

| Record name | Silver sulfadiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22199-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfadiazine, silver [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver sulfadiazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05245 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfadiazine silver | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-amino-N-pyrimidin-2-ylbenzenesulphonamidato-NN,O1)silver | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER SULFADIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W46JY43EJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

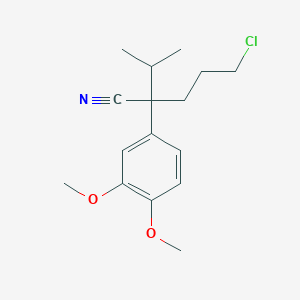

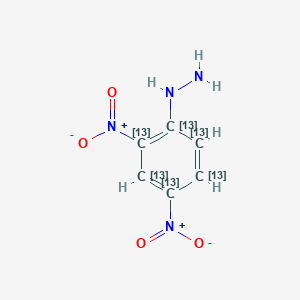

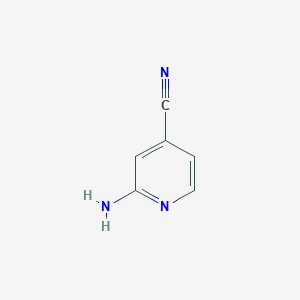

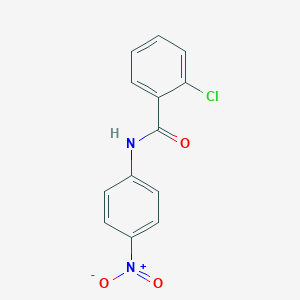

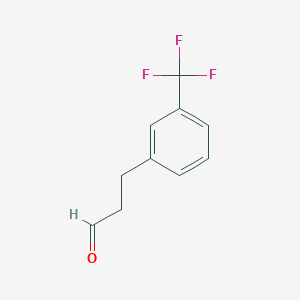

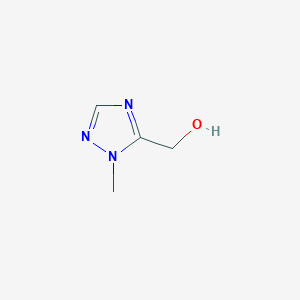

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

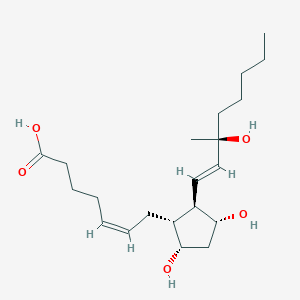

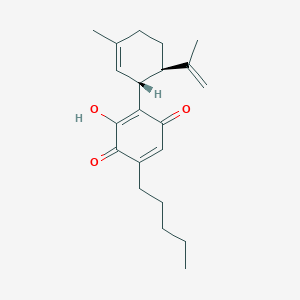

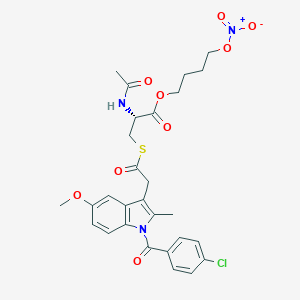

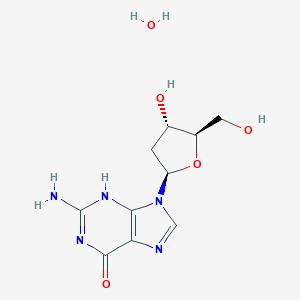

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B24429.png)